molecular formula C20H26O7 B1337600 (1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid CAS No. 20134-29-6

(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid

Cat. No.: B1337600
CAS No.: 20134-29-6
M. Wt: 378.4 g/mol
InChI Key: HRIAGYDCQBIJJM-ARCJWRNYSA-N
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Description

(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid is a natural product found in Laburnum anagyroides, Citrus unshiu, and other organisms with data available.

Scientific Research Applications

Cyclization and Rearrangements of Diterpenoids

Research in the field of diterpenoids, which share structural similarities with the compound , has led to discoveries in the cyclization and rearrangement processes of these compounds. Studies have shown that the dehydration of specific diterpenoid alcohols with phosphorus oxychloride results in the formation of hydrocarbons with unique carbon skeletons (Ungur et al., 1988). These findings contribute to the understanding of chemical reactions that can produce novel structures from natural product precursors.

Asymmetric Synthesis of Polypropanoates

The asymmetric synthesis of long-chain and polycyclic polypropanoate fragments from simple starting materials represents a significant advancement in the field of organic chemistry. This method has been applied to create complicated bicyclic and tricyclic structures, demonstrating the versatility and potential for synthesizing complex natural product-like molecules (Marchionni & Vogel, 2001). Such synthetic strategies can be instrumental in the development of new materials and drugs.

Biosynthesis of 1-Alkenes in Higher Plants

The study of 1-alkenes biosynthesis in plants provides insight into the natural pathways that lead to the formation of structurally complex molecules from simpler biochemical precursors. This research has implications for understanding plant metabolism and could inform biotechnological approaches to produce valuable chemicals (Görgen & Boland, 1989).

New Bioactive Azaartemisinin Derivatives

The creation of new bioactive compounds, such as azaartemisinin derivatives, showcases the potential for chemical modification of natural products to enhance their biological activity. These studies not only contribute to the drug discovery process but also highlight the versatility of natural product frameworks for the development of new therapeutic agents (Al-Oqail et al., 2003).

Mechanism of Action

Target of Action

Similar compounds are known to act as plant hormones , which suggests that this compound might also interact with plant hormone receptors or related proteins.

Mode of Action

Given its potential role as a plant hormone , it could bind to specific receptors and trigger a cascade of biochemical reactions, leading to changes in gene expression and cellular function.

Biochemical Pathways

As a potential plant hormone , it could be involved in various physiological processes, such as stem elongation, germination, dormancy, flowering, enzyme induction, and leaf and fruit senescence.

Result of Action

As a potential plant hormone , it could influence plant growth and development, and modulate various physiological processes.

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given its relation to gibberellins, and developing efficient synthetic methods .

Properties

IUPAC Name

(1S,2S,3S,4S,5S,8R,9R,12S)-8-formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O7/c1-10-7-19-8-20(10,27)6-3-11(19)18(9-21)5-4-12(22)17(2,16(25)26)14(18)13(19)15(23)24/h9,11-14,22,27H,1,3-8H2,2H3,(H,23,24)(H,25,26)/t11-,12-,13+,14+,17+,18+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIAGYDCQBIJJM-ARCJWRNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H](CC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401339951
Record name (1 alpha,2 beta,4a alpha,4b beta,10 beta)-4a-Formyl-2,7-dihydroxy-1-methyl-8-methylenegibbane-1,10-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401339951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20134-29-6
Record name (1 alpha,2 beta,4a alpha,4b beta,10 beta)-4a-Formyl-2,7-dihydroxy-1-methyl-8-methylenegibbane-1,10-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401339951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
Reactant of Route 2
(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
Reactant of Route 5
(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
Reactant of Route 6
(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid

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